molecular formula C10H6ClF6NO2 B13196447 2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B13196447
M. Wt: 321.60 g/mol
InChI Key: OBNMNBJRTVGYPL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is a fluorinated carbamate derivative characterized by a 4-chloro-3-(trifluoromethyl)phenyl aromatic core linked to a 2,2,2-trifluoroethyl carbamate group. Its synthesis typically involves reacting 4-chloro-3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate or analogous reagents under basic conditions, as inferred from methods used for related carbamates .

Properties

Molecular Formula

C10H6ClF6NO2

Molecular Weight

321.60 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C10H6ClF6NO2/c11-7-2-1-5(3-6(7)10(15,16)17)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19)

InChI Key

OBNMNBJRTVGYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Traditional Synthesis Using Phosgene or Isocyanates

Historically, carbamates like this were prepared using toxic reagents such as phosgene or isocyanates, which pose significant safety and environmental concerns. These methods involve:

  • Reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene or phosgene derivatives to form isocyanates.
  • Subsequent reaction of the isocyanate intermediate with 2,2,2-trifluoroethanol to yield the carbamate.

Drawbacks:

  • Use of highly toxic and hazardous reagents (phosgene).
  • Complex reaction setups requiring inert atmospheres.
  • Generation of impurities and difficult purification processes.
  • Safety and cost issues in scale-up.

Green and Practical Synthesis Using Diphenyl Carbonate

A more recent and practical approach involves the use of diphenyl carbonate as a phosgene substitute. This method is considered greener and safer, avoiding the use of phosgene and isocyanates.

Key features:

  • Diphenyl carbonate reacts with 4-chloro-3-(trifluoromethyl)aniline to form the phenyl carbamate intermediate.
  • The phenyl carbamate intermediate then undergoes transesterification with 2,2,2-trifluoroethanol to produce the target carbamate.
  • The reaction is typically performed in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.
  • The process can be conducted under mild conditions without the need for an inert atmosphere.
  • Water-assisted synthesis techniques enhance the efficiency and sustainability of the process.

Reaction Conditions and Optimization

The following table summarizes optimized reaction conditions for the preparation of carbamate intermediates related to this compound, adapted from recent literature on sorafenib/regorafenib intermediates synthesis:

Step Reactants Conditions Catalyst/Base Solvent Temperature Yield (%) Notes
1 4-chloro-3-(trifluoromethyl)aniline + Diphenyl carbonate Stirring with base catalyst DABCO (0.2 mmol) Acetonitrile (MeCN) 65 °C ~54-60 Water-assisted, phosgene-free synthesis
2 Phenyl carbamate intermediate + 2,2,2-trifluoroethanol Transesterification DABCO MeCN 65 °C High Efficient carbamate formation

This method provides a practical and efficient route to the carbamate with moderate to good yields, avoiding hazardous reagents and complex operations.

Alternative Routes Explored

Three retrosynthetic routes have been proposed for related kinase inhibitor syntheses involving this carbamate:

  • Route 1: Synthesis of diaryl ether intermediate followed by reaction with the carbamate.
  • Route 2: Formation of phenyl carbamate followed by coupling with amide intermediates.
  • Route 3: Formation of urea derivatives followed by diaryl ether formation.

Among these, Route 1 involving direct reaction of the carbamate with intermediates has been favored due to operational simplicity and higher yields.

Research Findings and Analysis

  • The green synthesis using diphenyl carbonate and DABCO catalyst is a significant advancement over traditional phosgene-based methods, improving safety and environmental impact.
  • Water-assisted synthesis techniques have been shown to enhance reaction efficiency.
  • The carbamate intermediate is crucial for the installation of the urea moiety in anticancer drugs sorafenib and regorafenib.
  • Optimization studies indicate that solvent choice, catalyst loading, and temperature critically affect yield and purity.
  • The method is scalable and suitable for industrial pharmaceutical production.

Summary Table of Preparation Methods

Method Reagents Used Advantages Disadvantages Yield Range (%) References
Phosgene/Isocyanate Route Phosgene or isocyanates + 2,2,2-trifluoroethanol Established chemistry Toxic reagents, hazardous, costly Variable
Diphenyl Carbonate Route Diphenyl carbonate + amine + 2,2,2-trifluoroethanol + DABCO Phosgene-free, safer, practical Moderate reaction times 54-60
Alternative Routes Various intermediates and coupling agents Flexibility in synthesis More steps, complex intermediates Variable

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding urea derivative, while oxidation may produce a carbonyl

Biological Activity

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, with the CAS number 1087788-65-5, is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Formula : C10H6ClF6NO2
  • Molecular Weight : 303.6 g/mol
  • CAS Number : 1087788-65-5

The compound is characterized by the presence of a trifluoromethyl group and a chloro-substituted phenyl ring, which influence its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-substituent can modulate receptor interactions. Such structural features are known to increase potency against specific biological targets.

Inhibition of Kinases

Recent studies have highlighted the compound's role as a potent inhibitor of c-KIT kinase. In particular, it has shown efficacy against various drug-resistant mutants of c-KIT, which are relevant in the treatment of gastrointestinal stromal tumors (GISTs). The compound demonstrated significant in vivo antitumor activity in mouse models harboring c-KIT mutations, indicating its potential as a therapeutic agent for resistant cases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several animal models. It exhibited favorable absorption and distribution characteristics, with a half-life conducive to maintaining therapeutic levels in circulation. Studies suggest that the compound's metabolic stability is enhanced due to its trifluoromethyl groups .

Case Studies

StudyFindings
Study on c-KIT Inhibition The compound was effective against c-KIT wild-type and various mutant forms in vitro and in vivo. It showed promise as a new therapeutic option for GISTs resistant to imatinib .
Pharmacokinetic Analysis Demonstrated good bioavailability and metabolic stability across different species including mice and dogs .

Research Findings

  • Structure-Activity Relationship (SAR) : The incorporation of trifluoromethyl groups has been linked to increased potency in various biological assays. For instance, compounds with similar structures have shown enhanced inhibition of serotonin uptake due to their electron-withdrawing nature .
  • FDA Approval Context : The compound's structural analogs have been part of FDA-approved drugs that utilize the trifluoromethyl group for improved therapeutic profiles. This trend underscores the importance of such modifications in drug design .
  • Potential Applications : Beyond c-KIT inhibition, there is ongoing research into other possible applications of this compound in treating different cancers and other diseases where kinase mutations play a critical role.

Comparison with Similar Compounds

Key Observations :

  • Crystallographic studies of the phenyl analog reveal planar aromatic systems and intermolecular hydrogen bonds, which may influence solubility and packing efficiency .

Urea Derivatives with the Same Aromatic Core

Urea derivatives sharing the 4-chloro-3-(trifluoromethyl)phenyl moiety exhibit distinct pharmacological profiles:

Compound Name Substituent (R) Biological Activity IC50 (NSCLC Cells) Reference
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) Phenyl Anticancer (cell cycle arrest) 12.3 µM
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxyphenyl)urea 4-Hydroxyphenyl Enhanced apoptosis induction 8.7 µM
2,2,2-Trifluoroethyl carbamate (Target Compound) 2,2,2-Trifluoroethyl Not yet reported (predicted enzyme inhibition) N/A

Key Observations :

  • Urea derivatives like CTPPU demonstrate potent anticancer activity via cell cycle arrest, whereas carbamates are often explored as enzyme inhibitors or prodrugs due to their hydrolytic stability .
  • The hydroxyl group in CTP-(4-OH)-PU improves solubility but reduces lipophilicity (log k = 3.9 vs. CTPPU log k = 4.4), highlighting a trade-off between bioavailability and efficacy .

Structural Analogs with Modified Halogenation

Variations in halogen placement impact reactivity and binding:

Compound Name Substituents Key Difference Reference
(4-Chloro-3-(trifluoromethyl)phenyl)methanol –CH2OH instead of carbamate Lower log k (2.1); reduced bioactivity
2-(Trifluoromethyl)phenyl isothiocyanate –N=C=S instead of carbamate Reactive electrophile; used in polymer synthesis

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